

# An In-depth Technical Guide to 6-Methylpicolinic Acid-thioamide: Structure and Synthesis

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## Compound of Interest

Compound Name: 6-Methylpicolinic acid-thioamide

Cat. No.: B1221112

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## Introduction

**6-Methylpicolinic acid-thioamide**, also known as 6-methylpyridine-2-carbothioamide, is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and materials science. The introduction of a thioamide group in place of a carboxylic acid or amide can significantly alter a molecule's physicochemical properties, including its acidity, hydrogen bonding capability, and metal-chelating properties. This guide provides a comprehensive overview of the structure and synthesis of **6-Methylpicolinic acid-thioamide**, presenting key data and experimental protocols to aid in its further investigation and application.

## Molecular Structure and Properties

The chemical structure of **6-Methylpicolinic acid-thioamide** consists of a pyridine ring substituted with a methyl group at the 6-position and a thioamide group at the 2-position.

Chemical Structure:

Physicochemical Properties:

A summary of the key physicochemical properties of **6-Methylpicolinic acid-thioamide** is presented in Table 1.

Property	Value	Reference
CAS Number	5933-30-2	[1][2][3]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> S	[2][3]
Molecular Weight	152.22 g/mol	[3]
Melting Point	103-104 °C	[1]
Boiling Point	288.3 °C at 760 mmHg	[2]
Density	1.212 g/cm <sup>3</sup>	[2]

Table 1: Physicochemical Properties of **6-Methylpicolinic Acid-thioamide**

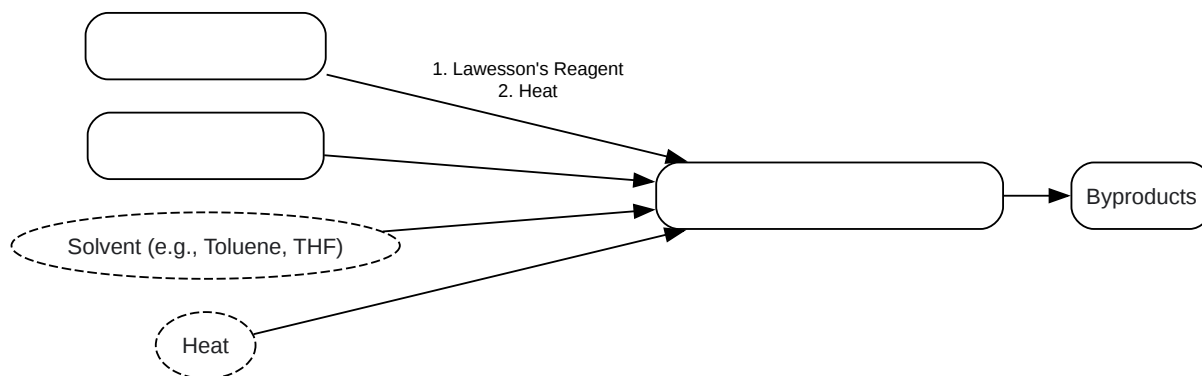
## Synthesis of 6-Methylpicolinic Acid-thioamide

The primary synthetic route to **6-Methylpicolinic acid-thioamide** involves the thionation of its corresponding amide precursor, 6-methylpicolinamide. This transformation is most commonly achieved using Lawesson's reagent. An alternative theoretical pathway could involve the reaction of 2-cyano-6-methylpyridine with a sulfur source.

### Synthesis via Thionation of 6-Methylpicolinamide

This is the most established method for the preparation of **6-Methylpicolinic acid-thioamide**. The reaction involves the conversion of the carbonyl group of the amide to a thiocarbonyl group.

Reaction Scheme:



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Figure 1: Synthesis of **6-Methylpicolinic acid-thioamide** via thionation.

#### Experimental Protocol:

While a specific protocol for 6-methylpicolinamide is not readily available in the searched literature, a general procedure for the thionation of amides using Lawesson's reagent is as follows. This can be adapted for the synthesis of the target compound.

#### Materials:

- 6-Methylpicolinamide (starting material)
- Lawesson's reagent (0.5 - 1.0 equivalents)
- Anhydrous solvent (e.g., toluene or tetrahydrofuran (THF))
- Inert atmosphere (e.g., nitrogen or argon)

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methylpicolinamide in the chosen anhydrous solvent under an inert atmosphere.

- Add Lawesson's reagent to the solution. The molar ratio of Lawesson's reagent to the amide can be optimized, but typically ranges from 0.5 to 1.0 equivalents.
- Heat the reaction mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- The solvent is removed under reduced pressure.
- The crude product is then purified. Purification often involves aqueous work-up followed by column chromatography on silica gel.

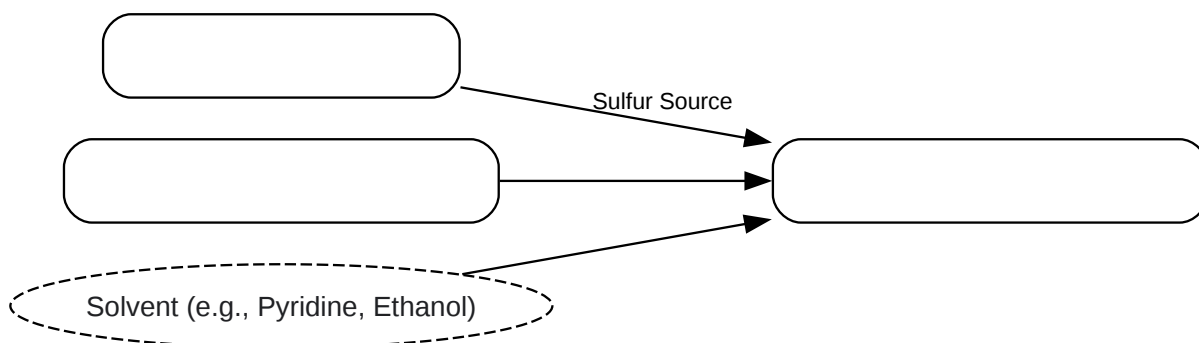
Quantitative Data:

Specific yield and detailed purification methods for the synthesis of **6-Methylpicolinic acid-thioamide** have not been reported in the searched literature. Researchers should optimize the reaction conditions and purification to achieve the best results.

## Synthesis from 2-Cyano-6-methylpyridine

Another potential, though less documented, synthetic route involves the conversion of a nitrile group to a thioamide. 2-Cyano-6-methylpyridine has been identified as a precursor to 6-methylpyridine-2-carbothioamide<sup>[2]</sup>. This transformation can typically be achieved by reaction with a source of hydrogen sulfide, such as H<sub>2</sub>S gas or a salt like sodium hydrosulfide (NaSH).

Reaction Scheme:



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Figure 2: Potential synthesis of **6-Methylpicolinic acid-thioamide** from a nitrile precursor.

#### Experimental Protocol:

A detailed experimental protocol for the synthesis of **6-Methylpicolinic acid-thioamide** from 2-cyano-6-methylpyridine is not available in the reviewed literature. A general approach would involve dissolving the nitrile in a suitable solvent and treating it with a sulfurizing agent.

## Characterization Data

Detailed spectroscopic data for **6-Methylpicolinic acid-thioamide** is not extensively published. However, based on its structure, the expected spectral characteristics are outlined below.

#### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet), and the aromatic protons on the pyridine ring (likely multiplets or doublets/triplets depending on the coupling). The two protons of the thioamide  $\text{NH}_2$  group may appear as a broad singlet.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show signals for the methyl carbon, the carbons of the pyridine ring, and the thiocarbonyl carbon ( $\text{C}=\text{S}$ ), which typically appears at a characteristic downfield shift.

#### Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the thioamide group (typically in the range of  $3100\text{--}3400\text{ cm}^{-1}$ ),  $\text{C}=\text{S}$  stretching (around  $1000\text{--}1250\text{ cm}^{-1}$ ), and various C-H and C=N vibrations from the pyridine ring.

## Conclusion

This technical guide provides a foundational understanding of the structure and synthesis of **6-Methylpicolinic acid-thioamide**. While the thionation of 6-methylpicolinamide stands as the most probable synthetic route, a detailed, optimized experimental protocol with comprehensive characterization data is yet to be extensively reported in the scientific literature. The information

and general protocols provided herein offer a solid starting point for researchers and drug development professionals interested in exploring the potential of this and related thioamide compounds. Further research is warranted to fully elucidate the synthetic details and to explore the biological and material properties of this intriguing molecule.

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